molecular formula C7H6N2O3 B1599414 3-Nitrobenzaldoxime CAS No. 3431-62-7

3-Nitrobenzaldoxime

Cat. No. B1599414
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-YVMONPNESA-N
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Patent
US04018645

Procedure details

32.9 g (0.2 mol) of 3-nitrobenzaldoxime was suspended in 150 g of chloroform and chlorine gas was bubbled into the suspension while maintaining the reaction mixture at a temperature of from 5° to 10° C. 3-Nitrobenzaldoxime went into solution showing a green color upon reaction with chlorine to give a reaction mixture having a deep green color. The reaction mixture turned a pale yellowish-brown upon standing; chloroform was then removed from the reaction mixture under reduced pressure to give 37.6 g of pale yellow crystals having a melting point of 98°-101° C. Yield, 94%.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH:7]=[N:8][OH:9])([O-:3])=[O:2].C(Cl)(Cl)[Cl:14]>>[Cl:14][C:7](=[N:8][OH:9])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1

Inputs

Step One
Name
Quantity
32.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chlorine gas was bubbled into the suspension
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture at a temperature of from 5° to 10° C
CUSTOM
Type
CUSTOM
Details
upon reaction with chlorine
CUSTOM
Type
CUSTOM
Details
to give a reaction mixture
CUSTOM
Type
CUSTOM
Details
chloroform was then removed from the reaction mixture under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=CC(=CC=C1)[N+](=O)[O-])=NO
Measurements
Type Value Analysis
AMOUNT: MASS 37.6 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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